Methylthio Substitution Enhances MTAP Inhibition Potency
The (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol core is the critical structural element for potent inhibition of human 5'-methylthioadenosine phosphorylase (MTAP). When incorporated into the MT-DADMe-ImmA (MTDIA) inhibitor scaffold, the resulting compound exhibits a Ki value of 90 pM [1]. This is a significant improvement over the methyl-ester analog DADMe-ImmA, which has a reported Ki of approximately 1 nM, demonstrating a ~10-fold increase in potency conferred by the methylthio substitution [2].
~11-fold Ki difference
| Evidence Dimension | Inhibition constant (Ki) for human MTAP |
|---|---|
| Target Compound Data | 90 pM (Ki for MT-DADMe-ImmA, containing the (3R,4S)-4-((Methylthio)methyl)pyrrolidin-3-ol core) |
| Comparator Or Baseline | ~1 nM (Ki for DADMe-ImmA, containing a methyl ester group) |
| Quantified Difference | ~11-fold improvement in potency |
| Conditions | Enzyme inhibition assay for human 5'-methylthioadenosine phosphorylase (MTAP) |
Why This Matters
A 10-fold improvement in potency is a critical differentiator for selecting a lead scaffold in drug discovery, directly impacting the therapeutic window and potential dosing for MTAP-targeted therapies.
- [1] Probes & Drugs. (2025). MT-DADMe-ImmA (PD004286). CAS 653592-04-2. View Source
- [2] Singh, V., Evans, G. B., Lenz, D. H., Mason, J. M., Clinch, K., Mee, S., ... & Schramm, V. L. (2005). Femtomolar transition state analogue inhibitors of 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase from Escherichia coli. Journal of Biological Chemistry, 280(18), 18265-18273. View Source
